molecular formula C12H14O2 B13059788 4-Cyclopropanecarbonyl-2,6-dimethylphenol

4-Cyclopropanecarbonyl-2,6-dimethylphenol

Cat. No.: B13059788
M. Wt: 190.24 g/mol
InChI Key: LVCQMYYDKWLLOM-UHFFFAOYSA-N
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Description

4-Cyclopropanecarbonyl-2,6-dimethylphenol is a chemical compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to a carbonyl group, which is further connected to a phenol ring substituted with two methyl groups at the 2 and 6 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropanecarbonyl-2,6-dimethylphenol typically involves the acylation of 2,6-dimethylphenol with cyclopropanecarbonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar acylation reactions, optimized for yield and purity, using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropanecarbonyl-2,6-dimethylphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenolic hydrogen can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated phenols.

Scientific Research Applications

4-Cyclopropanecarbonyl-2,6-dimethylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropanecarbonyl-2,6-dimethylphenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the cyclopropane ring can undergo ring-opening reactions under certain conditions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylphenol: Lacks the cyclopropanecarbonyl group, making it less reactive in certain acylation reactions.

    4-Cyclopropanecarbonylphenol: Similar structure but without the methyl groups at the 2 and 6 positions, affecting its steric and electronic properties.

Uniqueness

4-Cyclopropanecarbonyl-2,6-dimethylphenol is unique due to the presence of both the cyclopropanecarbonyl group and the methyl groups on the phenol ring. This combination of functional groups imparts distinct reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

cyclopropyl-(4-hydroxy-3,5-dimethylphenyl)methanone

InChI

InChI=1S/C12H14O2/c1-7-5-10(6-8(2)11(7)13)12(14)9-3-4-9/h5-6,9,13H,3-4H2,1-2H3

InChI Key

LVCQMYYDKWLLOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)C(=O)C2CC2

Origin of Product

United States

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